molecular formula C13H9Cl2NO3 B14706661 Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester CAS No. 13649-22-4

Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester

Cat. No.: B14706661
CAS No.: 13649-22-4
M. Wt: 298.12 g/mol
InChI Key: GAZHHSIBIXQLKN-UHFFFAOYSA-N
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Description

Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester is a chemical compound with significant relevance in various scientific fields. This compound is characterized by the presence of a carbamic acid group bonded to a 4-chlorophenyl group, which is further esterified with another 4-chlorophenyl group. Its molecular structure and properties make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester typically involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base like triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial synthesis also emphasizes safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include 4-chlorophenol, substituted carbamates, and various derivatives depending on the specific reaction conditions.

Scientific Research Applications

Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of enzyme function or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-chlorophenyl)-, ethyl ester
  • Carbamic acid, (4-chlorophenyl)-, methyl ester
  • Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxy-, methyl ester

Uniqueness

Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester is unique due to its specific esterification with 4-chlorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

13649-22-4

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

(4-chlorophenyl) N-(4-chlorophenyl)-N-hydroxycarbamate

InChI

InChI=1S/C13H9Cl2NO3/c14-9-1-5-11(6-2-9)16(18)13(17)19-12-7-3-10(15)4-8-12/h1-8,18H

InChI Key

GAZHHSIBIXQLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(=O)OC2=CC=C(C=C2)Cl)O)Cl

Origin of Product

United States

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